Functional Divergence: (5R)-Dinoprost Induces Mucin Release in Contrast to FP Receptor Agonism of PGF2α
While Prostaglandin F2α (PGF2α) is a potent agonist of the FP receptor (Kd = 1.0 nM) , its (5R)-isomer, (5R)-Dinoprost (PGF2β), has a different functional profile. (5R)-Dinoprost induces a dose-dependent release of hexose-containing mucin, a biological activity not reported for the primary FP receptor pathway .
| Evidence Dimension | Primary Biological Activity / Functional Readout |
|---|---|
| Target Compound Data | Induces dose-dependent release of hexose-containing mucin. |
| Comparator Or Baseline | Prostaglandin F2α (PGF2α): Potent FP receptor agonist (Kd = 1.0 nM). |
| Quantified Difference | Qualitative difference in primary functional readout (Mucin release vs. FP agonism). |
| Conditions | (5R)-Dinoprost assayed in mucin release studies (in vitro cell culture models) vs. PGF2α FP receptor binding assay (in vitro radioligand binding). |
Why This Matters
This confirms that (5R)-Dinoprost tromethamine is not a functional substitute for PGF2α and is the specific tool required for investigating PGF2β-mediated pathways, such as mucin regulation.
